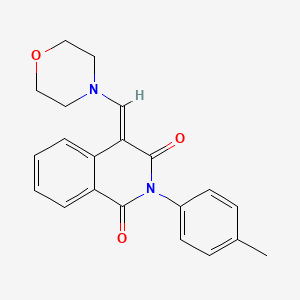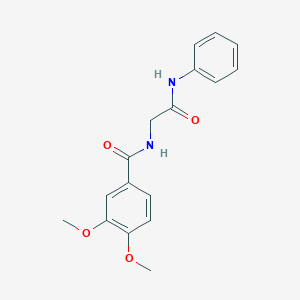
2-(4-methylphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methylphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione, also known as MMQ, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound has been found to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Mechanism of Action
The exact mechanism of action of 2-(4-methylphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione is not fully understood. However, studies have suggested that 2-(4-methylphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione may act through multiple pathways, including the inhibition of NF-κB signaling, the activation of p53 signaling, and the induction of oxidative stress.
Biochemical and Physiological Effects:
2-(4-methylphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione has been found to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, 2-(4-methylphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione has also been found to possess anti-viral activity. Studies have shown that 2-(4-methylphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione can inhibit the replication of a range of viruses, including influenza virus, dengue virus, and hepatitis C virus.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(4-methylphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione for lab experiments is its relatively low toxicity. Studies have shown that 2-(4-methylphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione has a high safety profile and does not cause significant toxicity in animal models. This makes 2-(4-methylphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione a potential candidate for further preclinical and clinical studies.
However, one of the main limitations of 2-(4-methylphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione for lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer 2-(4-methylphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione to animal models, and may limit its potential for further development as a drug candidate.
Future Directions
There are several potential future directions for further research on 2-(4-methylphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione. One area of research could be the development of new synthetic methods for 2-(4-methylphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione that improve its solubility and bioavailability. Another area of research could be the identification of new biological targets for 2-(4-methylphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione, which could expand its potential applications in the field of medicinal chemistry. Finally, further preclinical and clinical studies will be needed to fully explore the therapeutic potential of 2-(4-methylphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione as a drug candidate.
Synthesis Methods
2-(4-methylphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione can be synthesized through a series of chemical reactions, starting with the condensation of 4-morpholinylmethylene-1,3(2H,4H)-isoquinolinedione and 4-methylbenzaldehyde. This reaction is typically carried out in the presence of a catalyst, such as piperidine, and under reflux conditions. The resulting product is then purified through a series of chromatographic techniques, such as column chromatography or HPLC.
Scientific Research Applications
2-(4-methylphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione has been extensively studied for its potential applications in the field of medicinal chemistry. One of the most promising applications of 2-(4-methylphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione is its anti-inflammatory activity. Studies have shown that 2-(4-methylphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in both in vitro and in vivo models. This makes 2-(4-methylphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione a potential candidate for the development of new anti-inflammatory drugs.
In addition to its anti-inflammatory activity, 2-(4-methylphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione has also been found to possess anti-cancer properties. Studies have shown that 2-(4-methylphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione can induce apoptosis in cancer cells, including breast cancer, lung cancer, and leukemia. This makes 2-(4-methylphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione a potential candidate for the development of new anti-cancer drugs.
properties
IUPAC Name |
(4E)-2-(4-methylphenyl)-4-(morpholin-4-ylmethylidene)isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-15-6-8-16(9-7-15)23-20(24)18-5-3-2-4-17(18)19(21(23)25)14-22-10-12-26-13-11-22/h2-9,14H,10-13H2,1H3/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBLHFVPYLVWAE-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=CN4CCOCC4)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3/C(=C\N4CCOCC4)/C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![diethyl [(2-fluorophenyl)(hydroxy)methyl]phosphonate](/img/structure/B5163032.png)
![N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5163035.png)
![N-[3-(benzoylamino)-4-methylphenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B5163040.png)



![N~2~-(4-chlorophenyl)-N~1~-(4-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5163081.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(2-methoxybenzyl)-3-isoxazolecarboxamide](/img/structure/B5163083.png)
![2-[2-(4-bromophenyl)-5-phenyl-1H-imidazol-4-yl]-7-nitro-9H-fluoren-9-one](/img/structure/B5163086.png)
![3-butoxy-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5163088.png)
![[4-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenoxy]acetic acid](/img/structure/B5163096.png)

![ethyl 3-{[(methylamino)carbonothioyl]amino}benzoate](/img/structure/B5163107.png)
![ethyl 2-{[5-(2-methoxy-4-nitrophenyl)-2-furoyl]amino}-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate](/img/structure/B5163120.png)